5-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17524545
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3O |
|---|---|
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | 5-methyl-1-(oxolan-2-ylmethyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C9H15N3O/c1-7-5-9(10)11-12(7)6-8-3-2-4-13-8/h5,8H,2-4,6H2,1H3,(H2,10,11) |
| Standard InChI Key | GAGXHEWDRBXWHI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1CC2CCCO2)N |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a pyrazole ring—a five-membered aromatic structure with two adjacent nitrogen atoms—substituted at position 1 with an oxolan-2-ylmethyl group and at position 5 with a methyl group . The oxolan-2-ylmethyl moiety introduces a tetrahydrofuran-derived ether linkage, enhancing the molecule’s stereoelectronic profile. The IUPAC name, 5-methyl-1-(oxolan-2-ylmethyl)pyrazol-3-amine, reflects these substituents’ positions and connectivity.
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 181.23 g/mol | |
| Canonical SMILES | CC1=CC(=NN1CC2CCCO2)N | |
| InChI Key | GAGXHEWDRBXWHI-UHFFFAOYSA-N |
The tetrahedral geometry of the oxolane ring and planar pyrazole core creates a hybrid structure with distinct electronic properties, as evidenced by computational models .
Synthesis and Chemical Reactivity
Synthetic Pathways
The primary synthesis route involves nucleophilic substitution between oxolan-2-ylmethyl bromide and 5-methyl-1H-pyrazol-3-amine under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) . Optimal yields (reported up to 68%) are achieved at 60–80°C over 12–24 hours .
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent). Alternative methods, such as microwave-assisted synthesis, remain unexplored but could enhance reaction efficiency.
Reactivity Profile
The amine group at position 3 and the ether linkage in the oxolane moiety render the compound amenable to:
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Acylation: Reaction with acyl chlorides to form amide derivatives.
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Alkylation: Quaternization of the pyrazole nitrogen under strong alkylating agents.
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Oxidation: Potential epoxidation of the oxolane ring under peracid conditions.
Physicochemical Properties
Experimental data on solubility, melting point, and stability remain sparse . Computational predictions (e.g., LogP ≈ 1.2) suggest moderate lipophilicity, suitable for blood-brain barrier penetration in pharmacological contexts. The compound’s pKa (estimated 6.8 for the pyrazole NH) indicates partial protonation under physiological conditions.
Predicted Properties
| Property | Value | Method |
|---|---|---|
| LogP (Partition Coefficient) | 1.2 | ChemAxon |
| Topological Polar Surface Area | 64.8 Ų | PubChem |
| Hydrogen Bond Donors | 2 |
The bromo-substituted analogue shows enhanced antimicrobial potency due to halogen-mediated membrane disruption , whereas the methoxymethyl variant exhibits higher solubility but reduced metabolic stability .
Future Research Directions
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Empirical Bioactivity Studies: Systematic screening against bacterial, fungal, and cancer cell lines.
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ADME-Tox Profiling: Pharmacokinetic studies to assess absorption, distribution, and toxicity.
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Structural Optimization: Introducing electron-withdrawing groups (e.g., nitro) to modulate reactivity.
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Materials Science Applications: Exploration as a ligand in coordination polymers or catalysts.
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